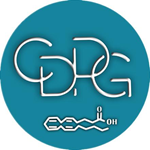- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Handan Zechi Trading Co., Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Wuhan brilliant Technology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Tiancheng Chemical (Jiangsu) Co., Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Polycyclic hydrocarbons
Polycyclic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more aromatic rings fused together. These compounds can be found naturally in coal, oil, and certain soils, as well as synthetically produced through various industrial processes. PAHs play significant roles in both environmental chemistry and analytical chemistry due to their widespread presence and potential harmful effects on human health.
In the environment, PAHs are primarily introduced by combustion processes such as those occurring during the burning of fossil fuels or biomass. They can also be found in urban runoff and automobile exhaust emissions. Due to their stable structure, PAHs have a low solubility in water but are highly volatile at high temperatures, which influences their behavior in different environments.
In laboratory settings, analytical techniques such as gas chromatography and mass spectrometry are commonly used for the detection and quantification of PAHs. These methods allow for precise identification and measurement of specific PAH compounds, making them invaluable tools in environmental monitoring and quality control applications.
PAHs can pose various health risks including carcinogenicity, reproductive toxicity, and immunotoxicity. Therefore, understanding their properties and behavior is crucial for developing effective strategies to mitigate exposure and protect public health.


-
Silane-Based Surface Modification with 3-Aminopropyltriethoxysilane in Chemical BiopharmaceuticalsSilane-Based Surface Modification with 3-Aminopropyltriethoxysilane in Chemical Biopharmaceuticals Surface modification is a critical process in the field of chemical biopharmaceuticals, enabling the enhancement of material properties for diverse biomedical applications. Among various surface modification techniques, silane-based chemistry has emerged as a powerful tool due to its ability to...
-
5-Chlorothiophene-2-Carboxylic Acid: A Potential Building Block in Chemical Biopharmaceuticals5-Chlorothiophene-2-Carboxylic Acid: A Potential Building Block in Chemical Biopharmaceuticals Introduction to 5-Chlorothiophene-2-Carboxylic Acid Chemical biopharmaceuticals represent a critical intersection of chemistry and medicine, where innovative compounds are designed to address unmet medical needs. Among these compounds, 5-Chlorothiophene-2-Carboxylic Acid has emerged as a promising...
-
Vitamin E: Unlocking its Therapeutic Potential in Chemical BiopharmaceuticalsVitamin E: Unlocking its Therapeutic Potential in Chemical Biopharmaceuticals Introduction to Vitamin E and Its Role in Biomedicine Vitamin E, a group of fat-soluble antioxidants, has garnered significant attention in the field of chemical biopharmaceuticals due to its diverse therapeutic potentials. Beyond its well-known role as an essential nutrient, Vitamin E has emerged as a promising lead...
-
The Role of Phenoxyethanol in Modern BiopharmaceuticalsThe Role of Phenoxyethanol in Modern Biopharmaceuticals Phenoxyethanol, also known as ethyl phenyl ether or EPP, is a versatile compound that has found significant applications in the field of biomedicine and biopharmaceuticals. This article delves into its synthesis, applications, and role in modern drug delivery systems. Synthesis and Structure Phenoxyethanol is a derivative of phenol and...
-
Ezetimibe: A Review of its Mechanism of Action and Clinical Efficacy in Treating HypercholesterolemiaEzetimibe: A Review of its Mechanism of Action and Clinical Efficacy in Treating Hypercholesterolemia Introduction Ezetimibe is a medication primarily used in the management of hypercholesterolemia, a condition characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) in the blood. Approved for use in combination with other medications such as statins, Ezetimibe has become an...






